molecular formula C10H10F3NO2 B6312520 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene CAS No. 1357625-36-5

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene

Cat. No. B6312520
M. Wt: 233.19 g/mol
InChI Key: AZQDIQXODCEXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene (TTFNB) is an organofluorine compound that has been used in various scientific and industrial applications. It is a colorless, crystalline solid with a boiling point of 173.3 °C and a melting point of 35.3 °C. TTFNB is a nitrobenzene derivative and is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a dye in photographic materials, as an additive in lubricants, and as a corrosion inhibitor in metalworking fluids.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene involves the nitration of 2,4,6-Trimethyl-3-(trifluoromethyl)aniline followed by oxidation of the resulting nitroaniline.

Starting Materials
2,4,6-Trimethyl-3-(trifluoromethyl)aniline, Nitric acid, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrogen peroxide

Reaction
Step 1: Dissolve 2,4,6-Trimethyl-3-(trifluoromethyl)aniline in concentrated sulfuric acid., Step 2: Add a solution of sodium nitrite in water dropwise to the above mixture at 0-5°C to form diazonium salt., Step 3: Add a solution of nitric acid in water dropwise to the above mixture at 0-5°C to form 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene., Step 4: Isolate the product by filtration and wash with water., Step 5: Dissolve the product in sodium hydroxide solution and add hydrogen peroxide to oxidize the nitro group to a nitroso group., Step 6: Acidify the mixture with hydrochloric acid to obtain 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene.

Mechanism Of Action

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is an electron-rich molecule and acts as a Lewis base when reacting with other molecules. It is capable of forming complexes with Lewis acids, such as boron trifluoride, and can act as a nucleophile in nucleophilic substitution reactions.

Biochemical And Physiological Effects

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic, and it is not known to have any adverse effects on the environment.

Advantages And Limitations For Lab Experiments

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also stable and can be stored for extended periods of time. The main limitation of 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is that it is not very soluble in water, so it must be used in organic solvents.

Future Directions

In the future, 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene could be used in the synthesis of more complex organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It could also be used as a catalyst in the synthesis of polymers and as an additive in lubricants and metalworking fluids. Additionally, it could be used in the study of the mechanisms of organic reactions and in the preparation of dyes and pigments. Furthermore, it could be used in the synthesis of other fluorinated compounds.

Scientific Research Applications

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications, including the synthesis of polymers, the preparation of dyes and pigments, and the study of the mechanisms of organic reactions. It has also been used as a catalyst in the synthesis of polymers, such as polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol. In addition, it has been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals, and in the preparation of organic compounds.

properties

IUPAC Name

1,3,5-trimethyl-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-5-4-6(2)9(14(15)16)7(3)8(5)10(11,12)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQDIQXODCEXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene

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